Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-
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Overview
Description
Bicyclo[221]hepta-2,5-diene, 2,3-diphenyl- is a compound that belongs to the class of bicyclic hydrocarbons It is characterized by its unique structure, which includes a bicyclo[221]heptane framework with two phenyl groups attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl- typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene is used as the diene, and diphenylacetylene serves as the dienophile. The reaction is carried out under controlled conditions, often at elevated temperatures, to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process. The product is then purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce fully saturated bicyclic hydrocarbons.
Scientific Research Applications
Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl- exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: Lacks the phenyl groups, making it less reactive in certain contexts.
Bicyclo[2.2.1]heptane: A fully saturated version, which is less reactive due to the absence of double bonds.
2,3-Diphenylbutadiene: A linear diene with phenyl groups, differing in structure and reactivity.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl- is unique due to its bicyclic structure combined with the presence of phenyl groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
30767-82-9 |
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Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2,3-diphenylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C19H16/c1-3-7-14(8-4-1)18-16-11-12-17(13-16)19(18)15-9-5-2-6-10-15/h1-12,16-17H,13H2 |
InChI Key |
VPCQYPSFLJOFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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